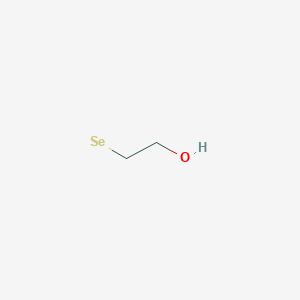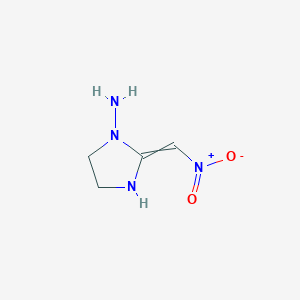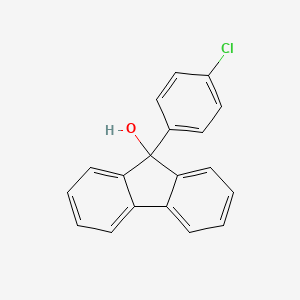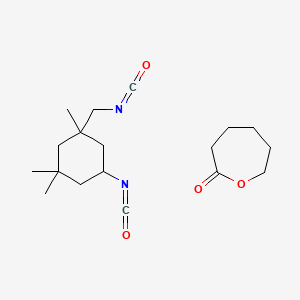
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one is a compound known for its significant applications in the production of high-performance polyurethane products. This compound is also referred to as isophorone diisocyanate, which is an aliphatic diisocyanate used primarily as a curing agent by forming −NCO linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane involves the reaction of isophorone with phosgene to produce isophorone diisocyanate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where isophorone is reacted with phosgene in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Polymerization: Forms polyurethanes when reacted with polyols.
Substitution Reactions: Can undergo substitution reactions with amines to form ureas.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Amines: React to form ureas.
Polyols: Used in the production of polyurethanes.
Major Products
Polyurethanes: Used in coatings, elastomers, and foams.
Urethanes and Ureas: Used in various industrial applications.
Scientific Research Applications
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of high-performance polymers and coatings.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in drug delivery systems due to its ability to form stable polymers.
Industry: Used in the production of adhesives, sealants, and binders
Mechanism of Action
The compound exerts its effects through the formation of −NCO linkages, which react with hydroxyl groups to form urethane linkages. This reaction is crucial in the production of polyurethanes, which are known for their durability and resistance to environmental degradation .
Comparison with Similar Compounds
Similar Compounds
Hexamethylene diisocyanate: Another aliphatic diisocyanate used in polyurethane production.
Toluene diisocyanate: An aromatic diisocyanate used in flexible foam production.
Uniqueness
5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane is unique due to its cycloaliphatic structure, which provides enhanced UV resistance and mechanical properties compared to other diisocyanates .
Properties
CAS No. |
51316-00-8 |
|---|---|
Molecular Formula |
C18H28N2O4 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane;oxepan-2-one |
InChI |
InChI=1S/C12H18N2O2.C6H10O2/c1-11(2)4-10(14-9-16)5-12(3,6-11)7-13-8-15;7-6-4-2-1-3-5-8-6/h10H,4-7H2,1-3H3;1-5H2 |
InChI Key |
ZYXKGBNFYKDXJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)CN=C=O)N=C=O)C.C1CCC(=O)OCC1 |
Related CAS |
58675-12-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



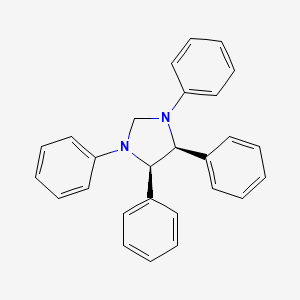
![3-Phenyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14620371.png)

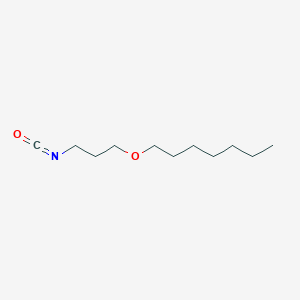
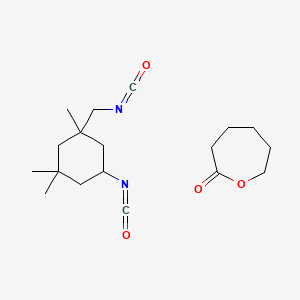
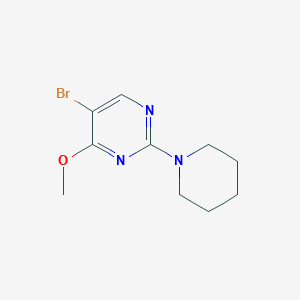
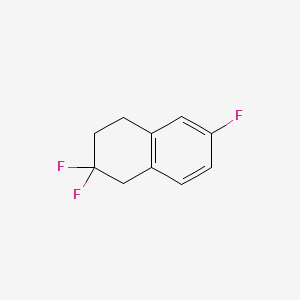
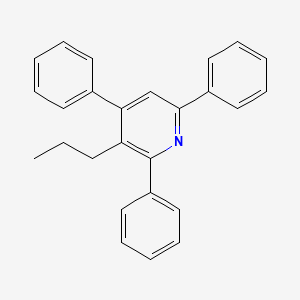
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
